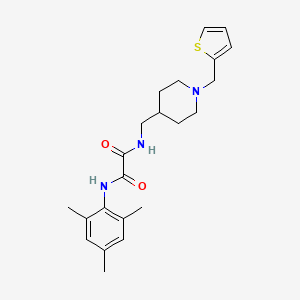![molecular formula C26H28N6O4 B2828995 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207032-03-8](/img/structure/B2828995.png)
4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . These types of compounds are often studied for their potential as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound likely involves a [1,2,4]triazolo[4,3-a]quinazoline core, which is a fused ring system incorporating a triazole and a quinazoline .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Chemical synthesis of complex organic compounds like 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multifaceted strategies to assemble the molecule from simpler precursors. For example, reactions of anthranilamide with isocyanates have been explored to synthesize various heterocyclic compounds, showcasing methodologies that might be relevant for constructing similar complex molecules. These reactions can lead to the formation of novel structures such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives, demonstrating the chemical versatility and potential for creating a diverse range of bioactive compounds (Chern et al., 1988).
Biological Activity Prediction and Synthesis
The synthesis and computer prediction of the biological activity of compounds structurally related to 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide reveal their potential as pharmacologically active agents. Utilizing software like PASS and GUSAR for virtual screening, researchers can predict the biological activities of such compounds. This approach has identified compounds with potential antineurotic activity, highlighting the value of computational tools in drug discovery and the promising therapeutic applications of these complex molecules (Danylchenko et al., 2016).
Antimicrobial Applications
Research on compounds incorporating the [1,2,4]triazoloquinazoline moiety, akin to 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, has demonstrated significant antimicrobial properties. Novel synthetic routes to these compounds have led to the discovery of potent antibacterial and antifungal agents, suggesting the potential application of such molecules in addressing resistant microbial infections. This underscores the importance of continued exploration and synthesis of novel heterocyclic compounds for antimicrobial therapy (Pokhodylo et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been reported to exhibit anticancer activities . They are known to intercalate with DNA, which suggests that DNA could be a potential target .
Mode of Action
Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinazoline derivatives, it can be inferred that this compound may interact with its targets through dna intercalation . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its normal function and leading to potential anticancer effects.
Biochemical Pathways
This disruption can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .
Result of Action
Based on the potential dna intercalation mechanism, it can be inferred that this compound may lead to disruption of dna replication and transcription, potentially causing cell cycle arrest and apoptosis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-4-13-30-24(35)20-12-11-19(23(34)28-17(3)5-2)14-21(20)32-25(30)29-31(26(32)36)16-22(33)27-15-18-9-7-6-8-10-18/h4,6-12,14,17H,1,5,13,15-16H2,2-3H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBRTBFHQJESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2828914.png)
![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2828918.png)
![2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2828920.png)
![Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2828922.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2828925.png)
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)


